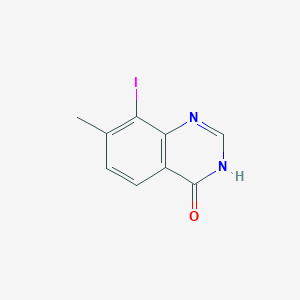

8-Iodo-7-methylquinazolin-4(3H)-one

Description

Significance of the Quinazolin-4(3H)-one Core in Medicinal Chemistry Research

The quinazolin-4(3H)-one scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. omicsonline.orgresearchgate.netnih.gov The stability of the quinazolinone nucleus has made it an attractive framework for the development of new potential medicinal agents. omicsonline.orgresearchgate.net

This versatile core is found in over 200 naturally occurring alkaloids and has been the foundation for numerous synthetic compounds with a broad spectrum of biological activities, including:

Antibacterial omicsonline.orgresearchgate.netacs.orgnih.gov

Antifungal omicsonline.orgnih.gov

Anticonvulsant omicsonline.orgnih.gov

Anti-inflammatory nih.govresearchgate.net

Antihypertensive omicsonline.orgnih.gov

Antiviral omicsonline.org

Analgesic omicsonline.orgnih.gov

The quinazolinone ring system's planarity and its capacity for various intermolecular interactions, such as hydrogen bonding and pi-pi stacking, contribute to its promiscuous binding capabilities. This inherent versatility has spurred extensive research into synthesizing and evaluating a vast library of quinazolinone derivatives. omicsonline.orgresearchgate.netnih.gov

Rationale for Halogenation and Methylation in Quinazolinone Derivatives

The modification of a lead compound is a cornerstone of drug discovery. Halogenation and methylation are common strategies employed to fine-tune the properties of a molecule to enhance its therapeutic potential. nih.govresearchgate.netscispace.com

The introduction of halogen atoms into a drug molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. nih.govscispace.com Iodine, being the largest and least electronegative of the stable halogens, offers unique characteristics. Its size can provide steric bulk, influencing the molecule's conformation and its fit within a biological target. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. scispace.com

While much of the published research on iodinated quinazolinones has focused on substitution at the C-6 position, which has shown promising antitumor activity, the exploration of substitution at other positions is an active area of investigation. rsc.orgiaea.orgnih.govresearchgate.net Studies have suggested that small, electron-rich substituents at the C-8 position may enhance inhibitory potency towards certain enzymes like tankyrases. biorxiv.org The placement of an iodine atom at C-8 in the quinazolinone scaffold is therefore a strategic choice aimed at exploring new structure-activity relationships and potentially unlocking novel biological activities. biorxiv.orgnih.govresearchgate.net

Methylation, the addition of a methyl group, is another key tool in medicinal chemistry. A methyl group can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. It can also provide a steric hindrance that may prevent metabolic degradation or direct the molecule's binding orientation.

In the context of quinazoline (B50416) derivatives, substitutions at the C-7 position have been shown to be crucial for activity and selectivity. researchgate.netnih.gov For instance, research on quinazoline-based kinase inhibitors has demonstrated that modifications at positions C-6 and C-7 can significantly alter their potency and selectivity. nih.gov The presence of a methyl group at C-7 in 8-Iodo-7-methylquinazolin-4(3H)-one is intended to modulate these properties, potentially enhancing its biological profile.

Research Context and Objectives Pertaining to this compound

The primary research objective for investigating this compound is to systematically explore the impact of the combined C-8 iodine and C-7 methyl substitutions on the biological activity of the quinazolin-4(3H)-one core. The synthesis of this specific derivative allows for a detailed examination of its potential as a therapeutic agent. rsc.orgnih.govresearchgate.net

Key research goals include:

Synthesis and Characterization: The development of efficient synthetic routes to produce this compound and its analogs. nih.govrsc.org

Biological Evaluation: Screening the compound against a panel of biological targets to identify potential therapeutic applications. This often includes assays for anticancer, antimicrobial, and enzyme inhibitory activities. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with other quinazolinone derivatives, researchers can elucidate the specific contributions of the iodine and methyl groups to its biological profile. nih.gov

The ultimate aim of this research is to generate new leads for drug discovery and to deepen the understanding of the chemical principles that govern the biological activity of quinazolinone derivatives. The unique substitution pattern of this compound makes it a valuable tool in this ongoing scientific endeavor.

Structure

2D Structure

3D Structure

Properties

CAS No. |

943602-97-9 |

|---|---|

Molecular Formula |

C9H7IN2O |

Molecular Weight |

286.07 g/mol |

IUPAC Name |

8-iodo-7-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7IN2O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |

InChI Key |

VQJLQKDCUPAFSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)NC=N2)I |

Origin of Product |

United States |

Synthetic Methodologies for 8 Iodo 7 Methylquinazolin 4 3h One and Its Analogues

General Synthetic Strategies for Quinazolin-4(3H)-ones

The quinazolin-4(3H)-one core can be assembled through several reliable synthetic routes, each offering advantages in terms of substrate availability, reaction conditions, and potential for diversification.

One of the most traditional and versatile methods for synthesizing quinazolin-4(3H)-ones begins with anthranilic acid and its derivatives. nih.govtandfonline.com This strategy, often referred to as the Niementowski synthesis, involves the condensation of anthranilic acid with amides. nih.gov A common variation involves a two-step process. First, the anthranilic acid is N-acylated using reagents like acyl chlorides or acetic anhydride (B1165640). nih.gov The resulting N-acylanthranilic acid undergoes dehydrative cyclization, often with heating in acetic anhydride, to form a reactive benzoxazinone (B8607429) intermediate. nih.gov This intermediate is then treated with ammonia (B1221849) or a primary amine, which opens the oxazinone ring and subsequently cyclizes to yield the desired 3-substituted or unsubstituted quinazolin-4(3H)-one. tandfonline.com

Microwave-assisted, one-pot reactions of anthranilic acid, an amine, and an orthoester (like trimethyl orthoformate) provide a green and efficient alternative to classical methods. tandfonline.com

Table 1: Examples of Quinazolin-4(3H)-one Synthesis from Anthranilic Acid Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid | Trimethyl orthoformate, various amines, EtOH, Microwave (120°C) | 3-Substituted-quinazolin-4(3H)-ones | Not specified | tandfonline.com |

| 5-Bromoanthranilic acid | 1) 4-Chlorobutyryl chloride, DMF; 2) Acetic anhydride; 3) Hydrazine (B178648) hydrate | 6-Bromo-2-(3-chloropropyl)-3-aminoquinazolin-4(3H)-one | Not specified | nih.gov |

| Anthranilic acid | Isothiocyanate derivatives, EtOH | 2-Mercapto-3-substituted-quinazolin-4-ones | Good | mdpi.com |

An alternative and widely used approach employs 2-aminobenzamide (B116534) as the starting material. This substrate already contains the necessary nitrogen and carbonyl functionalities. The synthesis is completed by condensation with a suitable one-carbon unit, typically an aldehyde or its equivalent. nih.gov This condensation is often followed by an oxidative cyclization step to achieve the aromatic quinazolinone ring.

Various catalytic systems have been developed to promote this transformation under mild and efficient conditions. These include metal-based catalysts (e.g., copper, palladium) and metal-free approaches. nih.gov For instance, visible-light-induced methods using a photocatalyst like fluorescein in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) offer a green and straightforward strategy for the synthesis of a wide variety of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. nih.govrsc.org Molecular iodine has also been employed as a catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org

Isatoic anhydride is an excellent and readily available precursor for the synthesis of quinazolin-4(3H)-ones, often utilized in one-pot, multi-component reactions (MCRs). mdpi.comrsc.org In a typical MCR, isatoic anhydride is combined with a primary amine and a third component that serves as the source for the C-2 position of the quinazolinone ring, such as an orthoester or an aldehyde. rsc.orgacgpubs.org

This approach is highly convergent and allows for the rapid assembly of complex quinazolinones from simple starting materials. mdpi.com The reaction proceeds by the initial aminolysis of the isatoic anhydride by the amine to form a 2-aminobenzamide intermediate in situ, which then reacts with the third component to cyclize and form the final product. These reactions can be performed under solvent-free conditions or with microwave irradiation to accelerate the process and improve yields. rsc.org An electrochemically induced three-component reaction of isatoic anhydride, styrene, and a hydrochloride amine has also been developed, avoiding the need for metal catalysts or chemical oxidants. acs.org

Table 2: Multi-Component Syntheses Using Isatoic Anhydride

| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Isatoic anhydride | Amine | Orthoester | Microwave (140°C) or Heat (120°C), Solvent-free | 2,3-Disubstituted quinazolin-4(3H)-ones | rsc.org |

| Isatoic anhydride | Styrene | Hydrochloride amine | Electrochemical, Metal-free | Quinazolinone derivatives | acs.org |

| Isatoic anhydride | Amine | Aldehyde | Zinc (II) perfluorooctanoate catalyst | 2,3-Disubstituted quinazolin-4(3H)-ones | acgpubs.org |

Development of Specific Synthetic Routes for 8-Iodo-7-methylquinazolin-4(3H)-one

The synthesis of the specifically substituted this compound requires careful regiochemical control over the introduction of the methyl and iodo groups. This is typically achieved by either functionalizing the pre-formed quinazolinone ring or, more commonly, by starting with an appropriately substituted anthranilic acid precursor.

Direct C-H iodination of a pre-existing quinazolinone scaffold is one possible route. While specific protocols for this compound are not extensively documented, general methods for the regioselective halogenation of quinoline and quinolone systems can provide insight. rsc.orgnih.gov Radical-based direct C-H iodination protocols have been developed that show selectivity for certain positions on the heterocyclic ring. scispace.comsemanticscholar.org For example, reagents like N-iodosuccinimide (NIS) in the presence of a transition metal catalyst or molecular iodine under radical-generating conditions can be used. nih.govmdpi.com The regioselectivity of such a reaction on 7-methylquinazolin-4(3H)-one would be governed by the directing effects of the existing methyl group and the amide functionality of the heterocyclic ring.

However, a more reliable and regiochemically precise method involves starting with an already iodinated precursor. The synthesis of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, for instance, was successfully achieved by starting with 5-iodoanthranilic acid. nih.gov This "bottom-up" approach, where the halogen is in place on the starting aniline derivative, avoids issues with regioselectivity and harsh reaction conditions associated with direct halogenation of the fused heterocyclic system.

Similar to the iodination strategy, the introduction of the methyl group at the C-7 position is most efficiently and selectively accomplished by using a starting material that already contains this substituent. The synthesis would begin with a 4-substituted anthranilic acid, which corresponds to the 7-position in the resulting quinazolinone.

For the target molecule, the logical precursor would be 2-amino-4-methylbenzoic acid . This compound can be subjected to one of the general synthetic strategies described in section 2.1 to form the 7-methylquinazolin-4(3H)-one core. Following the formation of this core, a regioselective iodination at the C-8 position would be required. Alternatively, and more likely for unambiguous synthesis, a precursor such as 2-amino-3-iodo-4-methylbenzoic acid would be synthesized first and then cyclized to directly yield this compound. This precursor-based approach ensures absolute control over the placement of both the methyl and iodo substituents.

Multi-Step Synthesis Pathways from Substituted Precursors

The construction of the quinazolinone scaffold typically originates from derivatives of anthranilic acid (2-aminobenzoic acid). A plausible multi-step synthetic route to this compound would begin with a correspondingly substituted precursor, namely 2-amino-3-iodo-4-methylbenzoic acid. While the synthesis of this specific precursor is not widely documented, the general strategy for building the quinazolinone ring is well-established.

A highly analogous and well-documented multi-step synthesis is that of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which starts from 5-iodoanthranilic acid nih.gov. This process serves as an excellent model for the hypothetical synthesis of the target compound.

A Model Synthetic Pathway (based on an analogous compound):

Acetylation of the Amino Group: The synthesis begins with the protection of the amino group of the starting anthranilic acid derivative. For instance, 5-iodoanthranilic acid is reacted with acetic anhydride, leading to the formation of 2-acetamido-5-iodobenzoic acid. This step is crucial to direct the subsequent cyclization nih.gov.

Cyclization to form Benzoxazinone: The resulting N-acetylated anthranilic acid is then cyclized. This is often achieved by heating with a dehydrating agent like acetic anhydride to form a benzoxazinone intermediate, in this case, 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one researchgate.net. This intermediate is a versatile precursor for the quinazolinone ring system rjptonline.orgresearchgate.netnih.gov.

Reaction with a Nitrogen Source: The benzoxazinone intermediate is then reacted with a nitrogen source to form the pyrimidine (B1678525) ring of the quinazolinone. For a simple quinazolin-4(3H)-one where the 3-position is unsubstituted, a common reagent is ammonia or a source like ammonium acetate. For 3-substituted analogues, a primary amine (R-NH₂) is used. The reaction involves the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, leading to ring-opening followed by cyclization and dehydration to yield the final 3-substituted 6-iodo-2-methylquinazolin-4(3H)-one nih.gov.

This sequence, starting from the appropriate precursor (2-amino-3-iodo-4-methylbenzoic acid), represents a viable and logical pathway to obtaining this compound.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. Several advanced techniques have been applied to the synthesis of quinazolinones, reducing the reliance on harsh reagents, toxic solvents, and high energy consumption.

Metal-Free Synthesis Strategies

Transition metal-free synthesis offers a significant advantage by avoiding potential contamination of the final products with metal residues, which is particularly important in pharmaceutical manufacturing rsc.org. These methods often rely on the use of alternative oxidants or catalyst systems.

One prominent metal-free approach involves the condensation of 2-aminobenzamides with aldehydes bohrium.com. This reaction can be promoted by visible light using an organic dye like fluorescein as a photocatalyst and an oxidant such as tert-butyl hydroperoxide (TBHP) nih.govrsc.org. Another strategy employs an oxidative olefin bond cleavage, where 2-aminobenzamides react with styrenes in the presence of an oxidant to form the quinazolinone product in moderate to excellent yields mdpi.com. Phosphorus acid has also been used to catalyze the cyclocondensation of β-ketoesters with o-aminobenzamides, proceeding through a selective C-C bond cleavage under metal- and oxidant-free conditions to provide 2-substituted quinazolinones in excellent yields organic-chemistry.org.

| Entry | Reactants | Conditions | Yield (%) |

| 1 | 2-Aminobenzamide, Benzaldehyde | Fluorescein (10 mol%), TBHP, CH₃OH, Blue LED, rt, 3h | 89% |

| 2 | 2-Aminobenzamide, Styrene | DTBP, p-TsOH, DMSO, 120 °C, 16h | 70% |

| 3 | 2-Aminobenzamide, Ethyl Benzoylacetate | H₃PO₃ (30 mol%), EtOH, 80 °C, 12h | 96% |

| 4 | 2-Aminobenzamide, Benzoyl Chloride | K₂CO₃, PEG-200, 100 °C, 2h | 99% |

This table presents a selection of metal-free synthesis strategies for the quinazolinone core structure, with data compiled from multiple research findings. rsc.orgnih.govmdpi.comorganic-chemistry.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving product yields scispace.comresearchgate.net. This technique has been successfully applied to the one-pot synthesis of quinazolinones.

A common microwave-assisted method involves the three-component reaction of an isatoic anhydride, an amine, and an orthoester under solvent-free conditions rsc.org. This approach provides 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields in just 20-30 minutes at 140 °C rsc.org. Another efficient protocol uses a catalytic amount of antimony(III) trichloride (B1173362) (SbCl₃) for the condensation of anthranilamide with various aldehydes under solvent-free microwave irradiation, yielding the desired products in minutes scispace.com. These methods highlight the advantages of simplicity, mild reaction conditions, and high efficiency scispace.com.

| Entry | Reactants | Conditions | Yield (%) |

| 1 | Isatoic Anhydride, Aniline, Triethyl Orthoformate | Neat, 140 °C, 30 min, MW | 94% |

| 2 | Anthranilamide, Benzaldehyde | SbCl₃ (1 mol%), Neat, 200W, 3 min, MW | 94% |

| 3 | 5-Iodoanthranilic Acid, Vilsmeier Reagent, Heterocyclic Amine | Na₂SO₄ support, 2-4 min, MW | Good yields |

| 4 | Substituted Anthranilic Acid, Acetic Anhydride, then Hydrazine Hydrate | EtOH, 120-150 °C, 20-33 min, MW | 31-85% (2 steps) |

This table showcases various microwave-assisted synthesis protocols for quinazolinone derivatives, demonstrating the significant reduction in reaction time and high yields achieved. rsc.orgscispace.comguidechem.comresearchgate.net

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, represents a highly effective green chemistry approach by minimizing or eliminating the use of solvents beilstein-journals.org. This technique has been applied to the synthesis of quinazolin-4(3H)-one derivatives from 2-aminobenzamides, aldehydes, and the hypervalent iodine reagent o-iodoxybenzoic acid (IBX) as an oxidant beilstein-journals.orgnih.gov.

The reaction is performed under solvent-free conditions in a ball mill. The high-stress environment and maximum contact between reactants facilitate the reaction, leading to fair to good yields of the desired products beilstein-journals.org. This method is particularly noteworthy for its ability to control the reactivity of potentially explosive combinations, such as hypervalent iodine reagents and amines, by using substrates where the amine is part of a 2-aminobenzamide structure beilstein-journals.orgnih.gov.

| Entry | Reactants | Conditions | Yield (%) |

| 1 | 2-Aminobenzamide, 4-Ethylbenzaldehyde | IBX (1.1 equiv), Ball Mill, 1.5 h | 91% |

| 2 | 2-Aminobenzamide, 4-Chlorobenzaldehyde | IBX (1.1 equiv), Ball Mill, 1.5 h | 85% |

| 3 | 2-Aminobenzamide, 4-Methoxybenzaldehyde | IBX (1.1 equiv), Ball Mill, 1.5 h | 94% |

| 4 | 2-Aminobenzamide, 2-Naphthaldehyde | IBX (1.1 equiv), Ball Mill, 1.5 h | 87% |

This table illustrates the effectiveness of mechanochemical synthesis for producing various substituted quinazolin-4(3H)-ones under solvent-free conditions. beilstein-journals.org

Catalyst-Free Systems

Developing catalyst-free synthetic routes is a primary goal of green chemistry, as it simplifies reaction procedures, reduces costs, and eases product purification. Several catalyst-free systems for quinazolinone synthesis have been reported, often taking place under solvent-free conditions or in benign solvents like water nih.gov.

One such method is the one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester under neat (solvent-free) conditions with classical heating or microwave irradiation rsc.org. This straightforward condensation affords 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields without the need for any catalyst rsc.org. Another approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid (which acts as a reagent and promoter rather than a catalyst in the traditional sense) to yield 2-substituted quinazolin-4(3H)-ones nih.gov. Additionally, efficient reactions between α-keto acids and 2-aminobenzamides can proceed under catalyst-free conditions using water as the solvent.

| Entry | Reactants | Conditions | Yield (%) |

| 1 | Isatoic Anhydride, Aniline, Triethyl Orthoformate | Neat, 120 °C, 5 h | 92% |

| 2 | 2-Aminobenzamide, Triethyl Orthoacetate | Acetic Acid, EtOH, 78 °C, 12-24 h | 70-90% |

| 3 | 2-Aminobenzamide, Benzyl Alcohol | DMSO, O₂, 120 °C, 12 h | 95% |

This table provides examples of catalyst-free systems for the synthesis of the quinazolinone ring, highlighting simple and efficient protocols. rsc.orgbohrium.comnih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing any synthetic protocol to maximize product yield, minimize reaction time, and ensure the process is as efficient and economical as possible. For the synthesis of quinazolinones, key parameters that are typically optimized include the choice of catalyst, solvent, oxidant, reaction temperature, and reaction time researchgate.net.

In a model study for the visible light-induced synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzaldehyde, various parameters were systematically adjusted. The choice of photocatalyst, oxidant, and solvent were all found to have a significant impact on the reaction's success. For example, using fluorescein as the photocatalyst, TBHP as the oxidant, and methanol as the solvent under blue LED irradiation for 3 hours at room temperature were identified as the optimal conditions, providing the product in 89% yield nih.gov. The absence of light, photocatalyst, or oxidant resulted in no product formation, demonstrating the essential role of each component nih.gov.

Similarly, in mechanochemical synthesis, the timing of reagent addition was optimized. It was found that milling the 2-aminobenzamide and aldehyde for 30 minutes before adding the oxidant (IBX) increased the yield of 2-(4-ethylphenyl)quinazolin-4(3H)-one from 70% to 91% beilstein-journals.org.

| Parameter Varied | Conditions | Yield (%) |

| Photocatalyst | Eosin Y as photocatalyst | 73% |

| Rose Bengal as photocatalyst | 65% | |

| Fluorescein as photocatalyst | 89% | |

| Oxidant | Air as oxidant | 25% |

| O₂ as oxidant | 31% | |

| TBHP as oxidant | 89% | |

| Solvent | CH₃CN as solvent | 81% |

| EtOH as solvent | 75% | |

| CH₃OH as solvent | 89% | |

| Time | 1 hour | 65% |

| 3 hours | 89% | |

| 5 hours | 89% |

This table demonstrates the optimization of reaction conditions for the synthesis of 2-phenylquinazolin-4(3H)-one via a visible light-induced reaction, showing the effect of varying the photocatalyst, oxidant, solvent, and time on the product yield. nih.gov

Chemical Reactivity and Derivatization Strategies of 8 Iodo 7 Methylquinazolin 4 3h One

Halogen Reactivity at C-8: Nucleophilic Substitution Reactions

The iodine atom at the C-8 position of 8-iodo-7-methylquinazolin-4(3H)-one is a key site for introducing structural diversity through nucleophilic substitution reactions. This halogen's reactivity allows for its displacement by a variety of nucleophiles, enabling the synthesis of a wide array of derivatives. nih.gov

The displacement of the C-8 iodine can be achieved with various nucleophiles, leading to the introduction of new functional groups. For instance, studies on similar quinazolinone systems have shown that larger substituents at the C-8 position can lead to new interactions within biological targets, thereby improving affinity and selectivity. nih.gov Halogen displacement reactions, in general, involve a more reactive halogen displacing a less reactive one from a solution of its salt. studymind.co.ukyoutube.com This principle can be extended to other nucleophiles beyond halogens.

A general representation of this transformation is depicted below:

Reaction Scheme: Nucleophilic Substitution at C-8

Where Nu- represents a generic nucleophile.

Reactivity of the Methyl Group at C-7

The methyl group at the C-7 position offers another avenue for the chemical modification of the quinazolinone core.

The methyl group at C-7 can be a site for various chemical transformations. While direct functionalization of the methyl group on this compound is not extensively detailed in the provided context, the reactivity of methyl groups on similar heterocyclic systems is well-established. For instance, the methyl group in 2-methyl-4(3H)-quinazolinones can undergo oxidation to form a formyl group, which can then be used for further derivatization. researchgate.net This suggests that the C-7 methyl group could potentially be oxidized or halogenated to introduce new functionalities.

For example, oxidation could lead to the corresponding carboxylic acid or aldehyde, which are versatile intermediates for further reactions such as amidation or condensation reactions.

Electrophilic Aromatic Substitution on the Quinazolinone Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, the benzene (B151609) ring of the quinazolinone system is susceptible to attack by electrophiles. lumenlearning.com

The mechanism of EAS typically involves two steps: the attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The existing substituents on the ring, in this case, the iodine at C-8 and the methyl group at C-7, will direct incoming electrophiles to specific positions. Electron-donating groups typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups direct to the meta position. quizlet.com

Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.comlumenlearning.com For instance, nitration introduces a nitro group (-NO2), while sulfonation introduces a sulfonic acid group (-SO3H). lumenlearning.com

| Reaction | Reagent | Catalyst | Electrophile |

| Halogenation | X₂ (X=Cl, Br) | FeX₃ | X⁺ |

| Halogenation (Iodination) | I₂ | HNO₃ | I⁺ |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ |

| Sulfonation | H₂SO₄ or H₂S₂O₇ | None | SO₃ |

This table is based on general electrophilic aromatic substitution reactions and may not be specific to this compound.

Reactions at the N-3 Position: Formation of Schiff Bases and Other Derivatives

The nitrogen atom at the N-3 position of the quinazolinone ring is a nucleophilic center and can participate in various reactions, most notably the formation of Schiff bases. wikipedia.orgnih.gov Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.orgnih.gov

The synthesis of Schiff bases typically involves the reaction of a primary amine with an aldehyde or ketone. nih.gov In the case of this compound, if the N-3 position is substituted with an amino group, it can react with various aldehydes and ketones to form a diverse library of Schiff base derivatives. researchgate.netnih.gov These reactions are often catalyzed by acid and proceed via a hemiaminal intermediate followed by dehydration. wikipedia.org

| Reactant A | Reactant B | Product Type |

| 3-Amino-8-iodo-7-methylquinazolin-4(3H)-one | Aldehyde (R-CHO) | Schiff Base |

| 3-Amino-8-iodo-7-methylquinazolin-4(3H)-one | Ketone (R₂C=O) | Schiff Base |

This is a representative table. The specific 3-amino derivative of the title compound is required for these reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions at C-8 (e.g., Suzuki, Sonogashira)

The iodine atom at the C-8 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.org

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The advantages of the Suzuki coupling include the use of commercially available and environmentally benign boronic acids and generally mild reaction conditions. organic-chemistry.org

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. snu.edu.innih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst, Base | 8-Aryl-7-methylquinazolin-4(3H)-one |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 8-Alkynyl-7-methylquinazolin-4(3H)-one |

This table provides a general overview of the expected products from these coupling reactions.

Ring Modifications and Fused Heterocyclic Analogues of Quinazolinones (General)

The quinazolinone scaffold is a versatile building block in medicinal chemistry, and various modifications are employed to synthesize diverse heterocyclic systems. The presence of an iodo group, typically at the 6- or 8-position, and a methyl group can influence the reactivity of the quinazolinone ring system.

Ring Modifications:

N-Substitution: The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for modification. Reactions with various amines in the presence of a dehydrating agent like phosphorus trichloride (B1173362) can lead to a range of 3N-substituted quinazolinones. For instance, studies on 6-iodo-2-methylquinazolin-4(3H)-one have shown that it can be reacted with different aromatic and aliphatic amines to yield a library of N-substituted derivatives nih.gov.

Reaction with Nucleophiles: The quinazolinone ring can be synthesized from benzoxazinone (B8607429) precursors by reaction with nitrogen nucleophiles. For example, 6-iodo-4H-3,1-benzoxazin-4-one reacts with formamide (B127407), hydrazine (B178648) hydrate, and various amines to yield the corresponding 3-substituted-6-iodo-2-methyl-3H-quinazolin-4-ones researchgate.net.

Fused Heterocyclic Analogues:

The construction of fused heterocyclic systems is a significant area of quinazolinone chemistry. These reactions often aim to build additional rings onto the quinazolinone core to create more complex and rigid structures, which can be of interest for their biological activities.

Intramolecular Cyclization: Quinazolinone derivatives with appropriate side chains can undergo intramolecular cyclization to form fused ring systems. For example, iodine-mediated intramolecular sp3 C-H amination has been used to produce quinazolinone-fused polycyclic skeletons from 2-aminobenzamide (B116534) precursors acs.org.

Condensation Reactions: Fused systems can also be formed through condensation reactions. For instance, 2-(o-aminophenyl)-4(3H)-quinazolinone can react with ortho-esters under microwave irradiation to yield 6-substituted quinazolino[4,3-b]quinazolin-8-ones.

Radical Cyclization: Metal-free protocols involving radical addition and cyclization of alkene-tethered quinazolinones have been developed to synthesize five- and six-membered ring-fused hydroxyl-containing quinazolinones researchgate.net.

Iodine-Promoted Reactions: Molecular iodine can promote the synthesis of fused quinazolinones. An I2-promoted, metal-free protocol has been developed for the one-pot synthesis of 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones from aryl methyl ketones and 2-(2-aminophenyl)quinazolin-4(3H)-ones rsc.org.

Oxidation and Reduction Pathways of the Quinazolinone Core (General)

The oxidation and reduction of the quinazolinone core are less commonly explored compared to substitutions and fusions, but some pathways have been reported for related structures.

Oxidation:

Oxidative Synthesis: Quinazolin-4(3H)-ones can be synthesized via oxidative methods. An efficient and selective oxidative procedure involves the reaction of o-aminobenzamides and styrenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP) acs.org. Molecular iodine has also been used as a catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones nih.gov.

Oxidation of Precursors: A common synthetic route to quinazolin-4(3H)-ones involves the oxidation of the corresponding dihydroquinazolinones or quinazoline (B50416) precursors. A patented method describes the oxidation of quinazoline ring derivatives to quinazolin-4(3H)-one derivatives using peroxides google.com.

Reduction:

Information on the reduction of the quinazolinone core itself is scarce in the reviewed literature. Most reduction studies focus on peripheral functional groups rather than the heterocyclic ring system.

It is important to reiterate that the reactions described above are for the general class of quinazolinones and related iodo-substituted analogues. The specific reactivity of This compound in these transformations has not been documented in the available scientific literature.

Structure Activity Relationship Sar and Computational Investigations of 8 Iodo 7 Methylquinazolin 4 3h One Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of a quinazolinone derivative is not inherent to the core structure alone but is a composite of the electronic and steric contributions of its substituents. The iodine atom at the C-8 position and the methyl group at the C-7 position are critical determinants of the molecule's interaction with biological targets.

The introduction of halogen atoms, particularly at the C-6 and C-8 positions of the quinazolinone ring, is a well-documented strategy for enhancing biological activity. nih.gov Specifically, the presence of an iodine atom at C-8 has been shown to significantly improve the antimicrobial, particularly antibacterial, profiles of quinazolinone derivatives. nih.gov This enhancement is often attributed to the increased lipophilicity and the ability of the halogen to form halogen bonds, which can be crucial for target binding.

Furthermore, iodine itself possesses notable antioxidant properties. dundee.ac.uk Due to the high electron density around its nucleus, iodine can act as an electron donor to quench reactive oxygen species (ROS), thereby contributing to a protective antioxidant effect. dundee.ac.uk Studies on 6,8-diiodo-quinazolinone derivatives have demonstrated potent activity as inducers of NAD(P)H quinone oxidoreductase 1 (NQO1), a key enzyme in cellular defense against oxidative stress. dundee.ac.uk Therefore, the C-8 iodo substituent on the 8-Iodo-7-methylquinazolin-4(3H)-one core is predicted to confer potent antimicrobial and antioxidant capabilities.

Substitution at the C-7 position of the quinazolinone nucleus plays a significant role in modulating interactions with various enzymes, particularly kinases. Research on gefitinib (B1684475) analogues, a class of quinazoline-based kinase inhibitors, has shown that the presence of small alkyl groups like methyl or ethyl at position C-7 can result in good pan-receptor tyrosine kinase (RTK) inhibitor activity and enhance apoptosis-inducing capabilities. nih.gov The methyl group is thought to influence the molecule's orientation and hydrophobic interactions within the ATP-binding pocket of kinases. While many successful kinase inhibitors feature alkoxy groups at C-7 for hydrogen bonding, the C-7 methyl group in this compound would offer a valuable lipophilic contact point, potentially influencing selectivity and potency against specific kinase targets.

While the benzene (B151609) ring substitutions are crucial, modifications at other positions, especially N-3 and C-2, are essential for defining the pharmacological activity. SAR studies consistently show that the nature of the substituent at the N-3 position dramatically influences the therapeutic outcome. researchgate.net For instance, attaching various substituted phenyl rings, heterocyclic moieties, or aliphatic chains to the N-3 nitrogen can impart a range of activities from antimicrobial to anticancer. researchgate.net

In a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the substituent at the N-3 position was critical for cytotoxic activity against various cancer cell lines. nih.govrsc.org The presence of electron-withdrawing and lipophilic groups on a phenyl ring at this position was found to be favorable for activity. nih.govrsc.org Similarly, the group at the C-2 position is vital; the presence of a methyl, amine, or thiol group at C-2 is often considered essential for antimicrobial effects. nih.gov

The table below summarizes the impact of N-3 substitutions on the cytotoxic activity of related 6-iodo-2-methylquinazolin-4-(3H)-one derivatives against the HeLa cancer cell line, illustrating the importance of this position.

| Compound ID | N-3 Substituent | Cytotoxic Activity (IC₅₀ in µM) vs. HeLa Cells | Reference |

|---|---|---|---|

| 3d | 4-Fluorobenzyl | 10 | nih.govrsc.org |

| 3a | 4-Bromophenyl | > 50 | nih.govrsc.org |

| 3e | 4-Nitrophenyl | > 50 | nih.govrsc.org |

| Paclitaxel (Standard) | - | < 10 | nih.govrsc.org |

Molecular Modeling and Docking Studies

Computational methods such as molecular modeling and docking are invaluable tools for understanding how quinazolinone derivatives interact with their biological targets at a molecular level. These studies provide insights that guide the rational design of more potent and selective agents.

Molecular docking studies on iodo-quinazolinone derivatives have provided detailed views of their binding modes. For example, the docking of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives into the active site of dihydrofolate reductase (DHFR) revealed key interactions. nih.govrsc.org The quinazolinone ring itself often engages in hydrophobic interactions with nonpolar residues in the binding pocket. The N-3 substituent can form additional hydrophobic and, if functionalized appropriately, hydrogen bonds. The iodine atom, due to its size and lipophilicity, can occupy specific hydrophobic pockets, thereby anchoring the ligand and enhancing binding affinity. nih.gov

The versatile quinazolin-4(3H)-one scaffold can be directed to a wide range of biological targets based on its substitution pattern. For derivatives of this compound, several potential targets can be hypothesized based on data from analogous structures.

Dihydrofolate Reductase (DHFR): Iodinated quinazolinones have shown potent inhibitory activity against DHFR, a key enzyme in nucleotide synthesis, making it a promising anticancer target. nih.govnih.govrsc.org

Protein Kinases: The quinazoline (B50416) core is famous for its role in kinase inhibitors like gefitinib. nih.gov Targets such as Epidermal Growth Factor Receptor (EGFR) and other Receptor Tyrosine Kinases (RTKs) are highly probable. nih.govnih.gov

Bacterial Enzymes: For antibacterial activity, likely targets include Penicillin-Binding Proteins (PBPs), which are inhibited by other quinazolinone antibacterials, and DNA gyrase. nih.govnih.govnih.gov

Epigenetic Targets: Recent studies have identified quinazolinone-based compounds as binders of bromodomains like BRD9, suggesting a role in epigenetic modulation. cnr.it

Other Enzymes: Other potential targets include Poly(ADP-ribose) polymerase-1 (PARP1) and NQO1, which are involved in DNA repair and oxidative stress response, respectively. dundee.ac.uknih.gov

The table below lists potential biological targets for the quinazolinone scaffold and the associated therapeutic activities.

| Potential Biological Target | Associated Biological Activity | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Anticancer | nih.govnih.govrsc.org |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Anticancer | nih.govnih.gov |

| Penicillin-Binding Proteins (PBPs) | Antibacterial | nih.govnih.gov |

| DNA Gyrase | Antibacterial | nih.gov |

| Bromodomain-containing protein 9 (BRD9) | Epigenetic Regulation, Anticancer | cnr.it |

| Poly(ADP-ribose) polymerase-1 (PARP1) | Anticancer (DNA Repair Inhibition) | nih.gov |

| NAD(P)H Quinone Oxidoreductase 1 (NQO1) | Antioxidant, Chemoprotective | dundee.ac.uk |

Rational Design of Derivatives with Enhanced Activity

The rational design of novel derivatives of this compound with enhanced biological activity is a key focus of contemporary medicinal chemistry. This process is heavily reliant on understanding the structure-activity relationships (SAR) and utilizing computational tools to predict the impact of structural modifications.

Detailed research into structurally similar compounds, such as the 6-iodo-2-methylquinazolin-4-(3H)-one series, provides a valuable blueprint for the rational design of this compound derivatives. nih.gov Studies on these analogs have revealed critical insights into the structural requirements for potent biological activity. For instance, the nature and position of substituents on the quinazolinone core and on any appended aryl rings can dramatically influence efficacy.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in this design process. These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. rsc.org For example, 3D-QSAR studies on related iodinated quinazolinones have indicated that electron-withdrawing and lipophilic groups at specific positions on a phenyl ring substituent can enhance cytotoxic activity. nih.gov These findings suggest that similar substitutions on derivatives of this compound could be a fruitful avenue for exploration.

The following table summarizes key SAR insights from related iodinated quinazolinone derivatives that can guide the rational design of new this compound analogs.

| Structural Modification | Predicted Impact on Activity | Rationale from Analogous Series |

| Substitution at the 3-position | High | Introduction of various substituted phenyl rings at this position has been shown to significantly modulate activity. The electronic nature of the substituents on this ring is a critical determinant of potency. nih.gov |

| Modification of the 2-methyl group | Moderate to High | While the methyl group itself can be important for activity, its replacement with other small alkyl or functionalized groups can fine-tune interactions with the target protein. |

| Introduction of hydrogen bond donors/acceptors | High | The quinazolinone core itself contains hydrogen bond acceptors (the carbonyl oxygen and ring nitrogens). The addition of further hydrogen bond donors or acceptors on substituents can lead to stronger and more specific interactions with biological targets. rsc.org |

| Alteration of the 7-methyl group | Moderate | The impact of modifying the 7-methyl group would depend on the specific target. It could influence solubility, metabolism, or steric interactions within the binding pocket. |

By integrating these SAR principles, medicinal chemists can design and synthesize novel derivatives of this compound with a higher probability of possessing enhanced and selective biological activities.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound derivatives, MD simulations provide invaluable insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding.

Conformational Analysis and Stability of Ligand-Receptor Complexes

MD simulations allow for a detailed examination of how a ligand, such as a derivative of this compound, interacts with its biological target at an atomic level. These simulations can predict the stability of the binding pose obtained from molecular docking studies and reveal the key intermolecular interactions that contribute to binding affinity.

The general procedure for conducting MD simulations on a ligand-receptor complex involves several steps. Initially, the complex is placed in a simulation box filled with a suitable solvent, typically water, and ions are added to neutralize the system and mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes. Following minimization, the system is gradually heated to a physiological temperature and equilibrated. Finally, a production run is performed, during which the trajectory of the atoms is recorded over a period of time, often on the nanosecond to microsecond scale.

Analysis of the MD trajectory can provide a wealth of information. For instance, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be calculated to assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains in its binding pocket and that the protein structure is not significantly perturbed. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are constrained upon ligand binding.

Furthermore, MD simulations can elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding. For other quinazolinone derivatives, MD simulations have been successfully employed to confirm the stability of docked complexes and to rationalize the observed biological activities. rsc.orgnih.govresearchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a fundamental understanding of the electronic properties of molecules, which are crucial determinants of their reactivity and intermolecular interactions. For this compound and its derivatives, methods like Density Functional Theory (DFT) are employed to analyze their electronic structure.

These calculations can determine a range of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions such as hydrogen bonding and halogen bonding. For a molecule like this compound, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design.

Studies on other quinazolinone derivatives have utilized quantum chemical calculations to correlate electronic properties with biological activity. mdpi.com For example, the calculated energies and MEP maps can help to explain why certain substitutions lead to enhanced activity. The application of these methods to this compound would provide a deeper understanding of its intrinsic properties and guide the design of derivatives with optimized electronic features for improved target engagement.

The following table outlines key parameters that can be obtained from quantum chemical calculations and their significance in the context of drug design.

| Parameter | Significance |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies regions for non-covalent interactions. |

| Mulliken Atomic Charges | Describes the distribution of charge among the atoms. |

In Vitro Biological Activity Studies of 8 Iodo 7 Methylquinazolin 4 3h One and Its Analogues

Anticancer and Cytotoxic Properties

Inhibition of Cellular Pathways and Enzymes

Quinazolin-4(3H)-one derivatives have been extensively investigated as inhibitors of various enzymes and cellular pathways implicated in diseases like cancer.

Analogues of 8-Iodo-7-methylquinazolin-4(3H)-one have shown potential as inhibitors of key enzymes. For instance, a series of 2-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against multiple tyrosine protein kinases, including CDK2, HER2, and EGFR. Notably, compounds 2i and 3i from this series demonstrated potent inhibitory activity against CDK2 and EGFR. researchgate.net In another study, quinoxalinone and quinazolinone Schiff's bases were investigated as inhibitors of COX-2 and LDHA, with compound 6d identified as a COX-2 inhibitor. grafiati.com

Furthermore, the discovery of quinazolin-4-one-based non-covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro) highlights the versatility of this scaffold. Compound C7 from this series exhibited superior inhibitory activity against SARS-CoV-2 Mpro compared to the reference compound baicalein. nih.gov

Table 1: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Analogues

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 2i | CDK2 | 0.173 ± 0.012 | researchgate.net |

| 3i | CDK2 | 0.177 ± 0.032 | researchgate.net |

| 2i | EGFR | - | researchgate.net |

| 3i | EGFR | - | researchgate.net |

| 6d | COX-2 | - | grafiati.com |

| C7 | SARS-CoV-2 Mpro | 0.085 ± 0.006 | nih.gov |

Note: '-' indicates that while inhibitory activity was reported, specific IC₅₀ values were not provided in the cited source.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolin-4(3H)-one derivatives has been a significant area of investigation.

A variety of substituted quinazolinones have been synthesized and screened for their anti-inflammatory properties. For example, a series of 3-[2′-(substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and their corresponding azetidinone and thiazolidinone derivatives were evaluated for their anti-inflammatory activity. nih.gov In this study, compounds with a p-chlorophenyl substitution generally showed better activity than those with a phenyl group. nih.gov Specifically, compound 21 , a thiazolidinone derivative, exhibited the highest anti-inflammatory activity with 32.5% edema inhibition. nih.gov

Another study focused on novel quinazolin-4(3H)-one-2-carbothioamide derivatives and their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. Compounds 8d , 8g , and 8k demonstrated potent inhibition of NO production, with IC₅₀ values of 2.99 µM, 3.27 µM, and 1.12 µM, respectively, surpassing the standard drug dexamethasone. rsc.org

Table 2: Anti-inflammatory Activity of Quinazolin-4(3H)-one Analogues

| Compound ID | Assay | Activity | Reference |

| 21 | Carrageenan-induced edema | 32.5% inhibition | nih.gov |

| 8d | NO production inhibition | IC₅₀ = 2.99 µM | rsc.org |

| 8g | NO production inhibition | IC₅₀ = 3.27 µM | rsc.org |

| 8k | NO production inhibition | IC₅₀ = 1.12 µM | rsc.org |

Antioxidant Capacity Investigations

The antioxidant properties of quinazolin-4(3H)-one derivatives, particularly those bearing phenolic moieties, have been explored in several studies.

Research has shown that linking the quinazolin-4-one scaffold with polyphenolic derivatives can enhance antiradical activity. nih.gov In one study, the derivatization with polyphenolic compounds proved to possess good antiradical activity, especially the ortho-diphenolic derivatives. nih.gov Another study on 2-substituted quinazolin-4(3H)-ones revealed that the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring in the ortho or para positions, is necessary for antioxidant activity. nih.gov Compound 21e , 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, was identified as a potent antioxidant with promising metal-chelating properties. nih.gov

Furthermore, a series of novel 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives were synthesized and evaluated for their antioxidant potential. arabjchem.org Compounds SH2 and SH3 showed potent activity in inhibiting the α-amylase enzyme, which can be related to antioxidant effects in the context of managing oxidative stress-related diseases. arabjchem.org

Table 3: Antioxidant Activity of Quinazolin-4(3H)-one Analogues

| Compound ID | Assay | Result | Reference |

| 21e | DPPH, ABTS, TEACCUPRAC | Potent antioxidant | nih.gov |

| SH7 | Total Antioxidant Capacity | 154.44 ± 1.9 µg/AAE | arabjchem.org |

| SH10 | Total Antioxidant Capacity | 88.66 ± 1.71 µg/AAE | arabjchem.org |

| SH5 | Total Antioxidant Capacity | 84.49 ± 2.1 µg/AAE | arabjchem.org |

Note: AAE stands for Ascorbic Acid Equivalent.

Exploration of Other Pharmacological Activities

The structural versatility of the quinazolin-4(3H)-one nucleus has led to the discovery of other important pharmacological activities, including antiviral and anticonvulsant effects.

Antiviral Activity: Quinazolin-4-one derivatives have demonstrated activity against a range of DNA and RNA viruses. nih.gov For instance, derivatives of 6-iodo-3-(3-trifluoromethylphenyl) quinazolin-4(3H)-ones have shown activity against the H5N1 influenza virus. nih.gov In another study, a series of myricetin (B1677590) derivatives containing a quinazolinone moiety were synthesized, and compound L11 showed a strong interaction with the Tobacco Mosaic Virus coat protein (TMV-CP) with a dissociation constant (Kd) of 0.012 μM. acs.org Furthermore, novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were evaluated for their antiviral activities against TMV, with compounds M₂ and M₆ showing appreciable protection activities. mdpi.com

Anticonvulsant Activity: The quinazolin-4(3H)-one ring system is a known pharmacophore for anticonvulsant activity, with methaqualone being a well-known example. Numerous studies have explored the synthesis and anticonvulsant properties of its analogues. nih.gov In one such study, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives were synthesized and evaluated, with compounds 4b , 7b-f , 8a , and 9b exhibiting significant anticonvulsant activity. nih.gov Another investigation into 2,3-disubstituted quinazolin-4(3H)-one derivatives identified compound 8b as having the most potent anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. nih.gov

Table 4: Antiviral and Anticonvulsant Activities of Quinazolin-4(3H)-one Analogues

| Compound ID | Activity Type | Assay/Target | Activity/Result | Reference |

| L11 | Antiviral | TMV-CP | Kd = 0.012 µM | acs.org |

| M₂ | Antiviral | TMV | EC₅₀ = 138.1 µg/mL | mdpi.com |

| M₆ | Antiviral | TMV | EC₅₀ = 154.8 µg/mL | mdpi.com |

| 4b | Anticonvulsant | MES test | Significant activity | nih.gov |

| 7f | Anticonvulsant | MES test | Significant activity | nih.gov |

| 8b | Anticonvulsant | PTZ-induced seizure | Potent activity | nih.gov |

Note: MES stands for Maximal Electroshock Seizure. EC₅₀ is the half-maximal effective concentration.

Future Perspectives in Research on 8 Iodo 7 Methylquinazolin 4 3h One

Development of Novel Derivatization Strategies

The chemical architecture of 8-Iodo-7-methylquinazolin-4(3H)-one is ripe for the development of innovative derivatization strategies. The iodine atom at the 8-position is a particularly attractive site for modification. Its susceptibility to various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, opens the door to the synthesis of a vast array of analogs with diverse substituents at this position. nih.gov These reactions could introduce new aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the quinazolinone core.

Furthermore, the methyl group at the 7-position, while less reactive than the iodo group, can be a target for functionalization. Strategies involving oxidation or free-radical halogenation could convert the methyl group into a more reactive handle, such as a hydroxymethyl or halomethyl group, which could then be further elaborated.

The nitrogen atoms within the quinazolinone ring system also present opportunities for derivatization. Alkylation, acylation, or the introduction of various substituted side chains at the N3 position can profoundly influence the compound's biological activity. rsc.orgresearchgate.net The synthesis of a series of 3-substituted-6-iodo-2-methylquinazolin-4(3H)-one derivatives has already demonstrated the feasibility and potential of this approach. iaea.org

These derivatization strategies can be guided by structure-activity relationship (SAR) studies to systematically explore the impact of different functional groups on the compound's biological profile. researchgate.net The goal is to create libraries of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Derivatization Sites and Strategies for this compound

| Position | Potential Modification | Synthetic Strategy | Potential Outcome |

| C8-Iodo | Aryl/Heteroaryl Substitution | Suzuki-Miyaura Coupling | Enhanced target binding, altered solubility |

| C8-Iodo | Amine Substitution | Buchwald-Hartwig Amination | Introduction of hydrogen bond donors/acceptors |

| C7-Methyl | Oxidation to Aldehyde/Carboxylic Acid | Oxidizing agents (e.g., KMnO4, PCC) | Increased polarity, new conjugation points |

| N3 | Alkylation/Acylation | Reaction with alkyl/acyl halides | Modulation of lipophilicity and steric bulk |

Advanced Computational and In Silico Screening Methodologies

The exploration of this compound and its derivatives can be significantly accelerated and refined through the use of advanced computational and in silico screening methodologies. Molecular docking studies can predict the binding modes and affinities of these compounds with various biological targets, such as protein kinases and enzymes. rsc.orgnih.govnih.gov This allows for the rational design of new derivatives with improved interactions with the target's active site.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the quinazolinone derivatives with their biological activities. rsc.org These models can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates for experimental evaluation.

Pharmacophore modeling can identify the key chemical features responsible for the biological activity of this compound and its analogs. This information is invaluable for designing new molecules that retain these essential features while possessing improved drug-like properties. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be employed to assess the pharmacokinetic profiles of new derivatives at an early stage, helping to avoid costly late-stage failures in drug development. nih.gov

Identification of New Biological Targets and Mechanisms

While quinazolinones are known to interact with a variety of biological targets, including protein kinases and enzymes like dihydrofolate reductase, the specific targets of this compound remain largely unexplored. rsc.orgnih.govnih.gov Future research should focus on identifying the precise molecular targets and elucidating the mechanisms of action of this compound and its derivatives.

High-throughput screening (HTS) campaigns against large panels of biological targets can be employed to identify novel activities. Affinity-based proteomics and chemical biology approaches can be used to directly identify the protein binding partners of this compound within a cellular context.

Once a target is identified, further studies will be necessary to understand the molecular details of the interaction and the downstream cellular consequences. This could involve techniques such as X-ray crystallography to determine the co-crystal structure of the compound bound to its target, and various cell-based assays to probe the effects on signaling pathways and cellular processes. For instance, recent studies have identified quinazolin-4(3H)-one derivatives as inhibitors of USP7, a deubiquitinase involved in cancer, highlighting the potential for discovering novel mechanisms of action. nih.gov

Potential for Hybrid Compound Development

The concept of molecular hybridization, which involves combining two or more pharmacologically active moieties into a single molecule, offers a promising strategy for developing novel therapeutics with improved efficacy and potentially reduced resistance. nih.gov The this compound scaffold is an excellent candidate for the development of hybrid compounds.

By linking this quinazolinone core to other known pharmacophores, it may be possible to create dual-action inhibitors or compounds that target multiple pathways involved in a disease. For example, hybrid molecules incorporating fragments known to inhibit other key cancer targets, such as PARP or BRD4, could be designed and synthesized. nih.gov The iodo group at the 8-position serves as a convenient handle for attaching these other pharmacophoric units via various chemical linkers.

The design of these hybrid compounds will require careful consideration of the spatial arrangement and orientation of the different pharmacophores to ensure optimal interaction with their respective targets. Molecular modeling and computational approaches will be instrumental in guiding the design of these complex molecules.

Applications Beyond Traditional Medicinal Chemistry

The unique properties of this compound suggest that its applications could extend beyond the traditional realm of medicinal chemistry. The presence of a heavy iodine atom makes this compound a potential candidate for use as a radiotracer or imaging agent. By replacing the stable iodine-127 with a radioactive isotope such as iodine-125 (B85253) or iodine-123, the compound could be used in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging to visualize and quantify the distribution of its biological target in vivo. iaea.org

Furthermore, the fluorescent properties of the quinazolinone core could be exploited for the development of fluorescent probes for biological research. By conjugating the molecule to other fluorophores or by fine-tuning its intrinsic fluorescence through chemical modification, it may be possible to create probes for imaging specific cellular components or processes.

The inherent reactivity of the iodo group also lends itself to applications in chemical biology and materials science. The compound could be used as a building block for the synthesis of novel polymers or functional materials with specific biological or electronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Iodo-7-methylquinazolin-4(3H)-one, and what key spectroscopic techniques confirm its structural integrity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with iodinating agents (e.g., iodine or iodonium salts). Key steps include refluxing in polar aprotic solvents like DMSO or DMF under inert conditions. Structural confirmation requires 1H NMR (to resolve aromatic protons and methyl groups), 13C NMR (to identify carbonyl and iodinated carbons), IR spectroscopy (to confirm C=O and C=N stretches), and elemental analysis for purity validation . Advanced characterization may involve 2D NMR (e.g., HSQC, HMBC) for unambiguous peak assignments .

Q. How should researchers handle safety protocols when synthesizing or handling halogenated quinazolinones like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated intermediates.

- Storage : Keep away from strong oxidizers (e.g., peroxides) to prevent explosive reactions.

- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol or ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) for impurities with similar polarity.

- TLC Monitoring : Use UV-active spots (Rf ~0.3–0.5 in dichloromethane/methanol 20:1) to track purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the iodination step during synthesis?

- Methodological Answer :

- Variable Screening : Test temperatures (80–120°C), catalysts (e.g., CuI), and solvent polarity (DMF vs. DMSO).

- Design of Experiments (DOE) : Apply factorial designs to identify interactions between variables.

- Kinetic Analysis : Use in-situ IR or HPLC to monitor reaction progress and optimize time-to-completion .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Purity Check : Re-crystallize or chromatograph the compound to eliminate solvent or impurity artifacts.

- Isotopic Labeling : Use deuterated analogs to confirm assignments in complex splitting patterns.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. How can researchers design experiments to study structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Replace iodine with other halogens (Br, Cl) or methyl with ethyl/aryl groups.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based activity assays.

- Statistical Modeling : Apply QSAR to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational methods predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to predict degradation pathways.

- Thermogravimetric Analysis (TGA) : Validate computational stability predictions experimentally .

Q. What are common decomposition products of this compound, and how can degradation be mitigated during storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the quinazolinone ring or dehalogenation under acidic/alkaline conditions.

- Mitigation : Store in amber vials under argon at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit oxidation .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.